molecular formula C9H8Br2O B15127954 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

Cat. No.: B15127954
M. Wt: 291.97 g/mol
InChI Key: PSRWWCYJKAIYGM-UHFFFAOYSA-N
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Description

5,7-Dibromo-2,3-dihydro-1H-inden-4-ol: is an organic compound that belongs to the class of brominated indenes This compound is characterized by the presence of two bromine atoms at the 5 and 7 positions, a hydroxyl group at the 4 position, and a dihydroindenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol typically involves the bromination of 2,3-dihydro-1H-indene derivatives. One common method is the acid-induced intramolecular cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols, which affords 2,3-dibromo-1H-indene derivatives . This method can be adapted to introduce the hydroxyl group at the 4 position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents under controlled conditions. The process would require careful handling of reagents and optimization of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated or de-hydroxylated products.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Chemistry: 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound may be used in the development of biologically active molecules, including potential pharmaceuticals. Its brominated structure can interact with biological targets, making it a candidate for drug discovery.

Medicine: Research into the medicinal properties of this compound may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol exerts its effects depends on its interaction with molecular targets. The bromine atoms and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

5,7-dibromo-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C9H8Br2O/c10-7-4-8(11)9(12)6-3-1-2-5(6)7/h4,12H,1-3H2

InChI Key

PSRWWCYJKAIYGM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2Br)Br)O

Origin of Product

United States

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